BenchChemオンラインストアへようこそ!

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Chiral resolution Enantioselective synthesis Stereospecific target engagement

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a single-enantiomer, fluorinated benzoxepin derivative bearing a chiral secondary alcohol at the 5-position and an aryl fluorine at the 9-position of the fused bicyclic scaffold. The compound has a molecular formula of C₁₀H₁₁FO₂, a molecular weight of 182.19 g·mol⁻¹, and a computed XLogP3 of 1.6.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 1567880-97-0
Cat. No. B1530105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
CAS1567880-97-0
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C(=CC=C2)F)OC1)O
InChIInChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1
InChIKeyQSNJRSCASWPUDK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1567880-97-0) – Procurement-Relevant Identity and Structural Baseline


(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a single-enantiomer, fluorinated benzoxepin derivative bearing a chiral secondary alcohol at the 5-position and an aryl fluorine at the 9-position of the fused bicyclic scaffold [1]. The compound has a molecular formula of C₁₀H₁₁FO₂, a molecular weight of 182.19 g·mol⁻¹, and a computed XLogP3 of 1.6 [2]. It is supplied as a powder with a minimum purity specification of 95% and is intended exclusively for research and development use .

Why Racemic or Non-Fluorinated Benzoxepin Analogs Cannot Substitute for (5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in Stereochemically Governed Applications


Substitution by the racemic mixture (CAS 1267178-54-0) or the (S)-enantiomer (CAS 1568193-23-6) introduces either the opposite absolute configuration or a 1:1 mixture of stereoisomers, which can alter or abolish target engagement in chiral biological environments . Likewise, replacement with the non-fluorinated analog (CAS 20426-87-3, MW 164.2) eliminates the electron-withdrawing and lipophilicity-enhancing fluorine at C9, while substitution by the 5-ketone analog (CAS 1094299-21-4) removes the hydrogen-bond-donor capacity and the synthetic handle provided by the secondary alcohol [1]. These structural differences translate into measurable changes in computed physicochemical descriptors and functional group availability that are directly relevant to medicinal chemistry and chemical biology workflows [1].

Quantitative Differentiation Evidence for (5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Versus Closest Structural Analogs


Absolute Stereochemical Configuration: (5R) vs. (5S) Enantiomer and Racemate

The (5R)-enantiomer is unambiguously identified by its stereochemically resolved InChI Key (QSNJRSCASWPUDK-SECBINFHSA-N), which confirms the R absolute configuration at C5 [1]. In contrast, the (5S)-enantiomer (CAS 1568193-23-6) bears the opposite configuration, and the racemic mixture (CAS 1267178-54-0) is described by the non-stereospecific InChI Key QSNJRSCASWPUDK-UHFFFAOYSA-N . All three forms share an identical molecular formula (C₁₀H₁₁FO₂, MW 182.19) and purity specification (95%), so differentiation rests entirely on stereochemical identity .

Chiral resolution Enantioselective synthesis Stereospecific target engagement

9-Fluoro Substitution: Lipophilicity and Electronic Modulation vs. Non-Fluorinated Parent

Introduction of the fluorine atom at C9 increases the molecular weight from 164.2 Da (non-fluorinated analog, CAS 20426-87-3) to 182.19 Da and contributes an additional hydrogen bond acceptor site (HBA = 3 vs. 2 for the non-fluorinated analog) [1]. The computed XLogP3 of the fluorinated compound is 1.6, reflecting the lipophilicity-enhancing effect of aryl fluorine substitution, which can improve membrane permeability and modulate metabolic susceptibility relative to the non-fluorinated scaffold [1]. The ketone analog (CAS 1094299-21-4) has a computed XLogP3 of 1.8 but lacks hydrogen bond donor capacity (HBD = 0), making it unsuitable as a direct alcohol replacement in hydrogen-bonding interactions [2].

Fluorine medicinal chemistry Lipophilicity modulation Metabolic stability

Chiral Alcohol Functional Group: Synthetic Versatility vs. 5-Ketone Analog

The secondary alcohol at C5 provides a chiral nucleophilic handle amenable to esterification, carbamoylation, etherification, and Mitsunobu-type inversions, enabling on-scaffold diversification without disrupting the benzoxepin core [1]. The 5-ketone analog (CAS 1094299-21-4) is restricted to reductive amination or Grignard addition pathways, which lack the stereochemical fidelity of direct alcohol derivatization [1]. The target compound has one hydrogen bond donor (HBD = 1), whereas the ketone has zero HBD, a difference that can significantly affect target binding and solubility in aqueous environments [2].

Late-stage functionalization Chiral pool synthesis Prodrug design

Procurement Specifications: Purity, Price, and Availability vs. Racemic and Enantiomeric Alternatives

From a single vendor (AKSci), the (5R)-enantiomer (Cat. 8917DR) and the (5S)-enantiomer (Cat. 2239DY) are priced identically at $505 per 100 mg, $1,256 per 1 g, and $3,443 per 5 g, with a lead time of approximately 4 weeks . The racemic mixture (Cat. 6418DR) is cataloged at the same purity (95%) but pricing is not publicly listed, suggesting lower demand or custom quotation requirements . Sigma-Aldrich lists the (5R)-enantiomer at 95% purity, shipped at normal temperature with storage at 4°C, sourced from Ukraine . The parity in pricing between enantiomers means that selection should be driven by stereochemical requirements rather than cost.

Chemical procurement Building block sourcing Cost-per-experiment

Recommended Application Scenarios for (5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol Based on Established Differentiation Evidence


Enantioselective Medicinal Chemistry Programs Requiring a Defined (R)-Configured Benzoxepin Scaffold

When a biological target exhibits stereospecific recognition—such as a kinase ATP-binding site or a GPCR orthosteric pocket—the (5R)-enantiomer provides a structurally characterized, single-isomer building block with confirmed absolute configuration via its stereospecific InChI Key. This eliminates the ambiguity and potential activity dilution associated with racemic material [1]. The chiral alcohol at C5 further enables stereoretentive derivatization, preserving the stereochemical integrity throughout analog synthesis.

Fluorine Scan and SAR Exploration Around the Benzoxepin Core

The 9-fluoro substituent provides a measurable increase in molecular weight (+17.99 Da) and hydrogen bond acceptor count (+1) compared to the non-fluorinated parent scaffold, while maintaining a moderate computed lipophilicity (XLogP3 = 1.6) [1][2]. This makes the compound a suitable starting point for systematic fluorine-walk SAR studies, where the impact of aryl fluorine on target potency, metabolic stability, and permeability is assessed relative to the non-fluorinated analog.

Late-Stage Diversification via Alcohol Functionalization in Parallel Library Synthesis

The C5 secondary alcohol offers a single hydrogen bond donor and a nucleophilic site for high-throughput parallel derivatization (acylation, carbamoylation, sulfonation) without requiring protecting group manipulation at other positions [1]. This contrasts with the 5-ketone analog, which cannot directly participate as a hydrogen bond donor and requires reductive or organometallic chemistry for diversification [2]. Procurement of the (5R)-alcohol therefore enables more efficient library production with fewer synthetic steps.

Procurement for Chiral Building Block Inventory in Academic or Industrial Compound Management

With pricing parity between the (5R)- and (5S)-enantiomers at multiple scales (100 mg to 5 g) from a single commercial source, compound management groups can stock both enantiomers without cost-driven bias, ensuring that the correct stereoisomer is always available for target-specific screening campaigns [1][2]. The 95% minimum purity specification across multiple vendors (Sigma-Aldrich, AKSci, Fluorochem) provides a consistent quality baseline for hit-to-lead and lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.